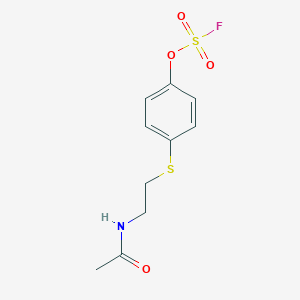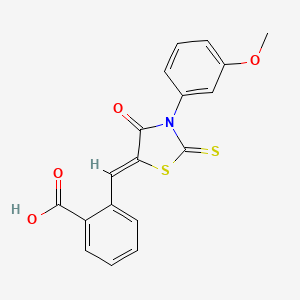![molecular formula C22H23ClN2O3S B2453986 1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1286714-46-2](/img/structure/B2453986.png)
1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is an intriguing chemical compound with diverse applications in various fields
Preparation Methods
Synthetic routes and reaction conditions : The synthesis typically begins with the creation of an intermediate piperidine derivative, followed by the introduction of the chlorobenzo[d]thiazolyl group under specific reaction conditions like heating or use of suitable catalysts. The final step involves attaching the methoxyphenyl group through a series of chemical reactions such as etherification or coupling reactions. Industrial production methods : In an industrial setting, the production process is scaled up using large-scale reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the compound. Advanced purification techniques such as chromatography or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of reactions it undergoes : This compound is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Oxidation can alter its functional groups, while reduction reactions can modify its chemical structure to form different derivatives. Common reagents and conditions used in these reactions : Oxidizing agents like potassium permanganate or chromium trioxide can facilitate oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride are used in reduction reactions. Substitution reactions often require catalysts or solvents to proceed efficiently. Major products formed from these reactions : The major products formed depend on the specific reaction type. For instance, oxidation might yield an oxide derivative, whereas reduction could produce a hydrogenated version of the compound.
Scientific Research Applications
Chemistry : In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable starting material in organic synthesis. Biology : In biological research, this compound can be utilized as a molecular probe to study biological processes and interactions. Its unique structure enables it to interact with specific biological targets. Medicine : Its potential medicinal properties are being explored for the development of new drugs. It may act on certain biological pathways to exert therapeutic effects. Industry : In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action for 1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. Upon binding, it can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, impacting cellular pathways and processes.
Comparison with Similar Compounds
When compared to other similar compounds, such as benzothiazole derivatives or piperidine-based molecules, 1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one stands out due to its unique combination of functional groups. This combination provides distinct reactivity and potential applications, making it a compound of interest in both research and industrial fields. Similar compounds include benzothiazole-4-yl-piperidines and chlorobenzo[d]thiazolyl ethers.
Properties
IUPAC Name |
1-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-27-16-8-5-15(6-9-16)7-10-20(26)25-13-11-17(12-14-25)28-22-24-21-18(23)3-2-4-19(21)29-22/h2-6,8-9,17H,7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRRCNDZWQIVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(N,N-diethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453904.png)
![7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2453908.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2453911.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B2453913.png)
![N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2453914.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2453916.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide](/img/structure/B2453919.png)
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2453920.png)


